4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide
Description
The compound 4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide features a benzamide core substituted with a dimethylamino group at the para position and a 2-cyanoprop-2-enamido linker attached to a benzothiophene moiety. For instance, compounds with acrylamide or benzothiophene groups, such as those in and , suggest that the cyanopropenamido group enhances electrophilicity and may facilitate conjugation with aromatic systems, influencing electronic properties . The dimethylbenzamide moiety is recurrent in molecules like N-DMBI (), where it contributes to charge transport and doping efficiency in polymers . The benzothiophene substituent likely imparts planarity and π-stacking capabilities, analogous to benzothiazole derivatives () .
Properties
IUPAC Name |
4-[[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-24(2)21(26)14-7-9-17(10-8-14)23-20(25)15(12-22)11-16-13-27-19-6-4-3-5-18(16)19/h3-11,13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDLQXNNZPUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CSC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates. The reaction conditions often require the use of a rhodium catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives have shown antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: : Potential therapeutic applications include the treatment of various diseases due to its biological activity.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following compounds share structural or functional similarities with the target molecule:
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity and Function
- Benzamide Core: The dimethylamino group in the target compound (vs.
- Cyanopropenamido Linker: This group, seen in , introduces rigidity and conjugation, which may improve binding affinity in biological systems or charge transport in materials science .
- Benzothiophene vs.
Functional Comparisons
- Electronic Properties: Compared to N-DMBI (), the target compound’s benzothiophene and cyanopropenamido groups may reduce doping efficiency but improve charge mobility due to extended conjugation .
- Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the target compound lacks a directing hydroxyl group, limiting its utility in metal-catalyzed reactions .
Research Findings on Analogous Compounds
Charge Transport and Doping Efficiency
N-DMBI () demonstrates that dimethylbenzamide derivatives can act as n-dopants in polymers, with conductivity improvements linked to electron-deficient aromatic systems. The target compound’s benzothiophene may similarly stabilize charge carriers but requires experimental validation .
Biological Activity
4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzothiophene moiety, a cyanopropenamide group, and a dimethylbenzamide component. Its molecular formula is , with a molecular weight of approximately 284.37 g/mol.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Interaction with Receptors : The compound may interact with various receptors, influencing signal transduction pathways crucial for cell survival and apoptosis.
- Antioxidant Properties : There is evidence to suggest that it exhibits antioxidant activity, which could protect cells from oxidative stress.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of cancer cell growth | 25 | |
| Antioxidant capacity | 15 | |
| Enzyme inhibition (specific) | 30 |
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cells demonstrated that this compound significantly inhibited cell proliferation at concentrations above 20 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antioxidant Effects
In another investigation focusing on oxidative stress, the compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cells. The results indicated that treatment with the compound at concentrations as low as 10 µM could enhance cell viability under oxidative conditions.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Cancer Therapeutics : Its selective cytotoxicity towards tumor cells makes it a candidate for further development as an anticancer agent.
- Neuroprotective Agent : The antioxidant properties suggest its use in neurodegenerative diseases where oxidative stress plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
